4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine
Description
4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a pyridine moiety, which is further substituted with a 1-isopropylpiperidine group. The compound’s piperidine ring (a six-membered nitrogen-containing heterocycle) distinguishes it from closely related pyrrolidine derivatives, which have a five-membered ring. Such structural variations significantly influence physicochemical properties, bioavailability, and binding interactions .
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14(2)20-9-4-3-7-16(20)15-6-5-8-18-17(15)19-10-12-21-13-11-19/h5-6,8,14,16H,3-4,7,9-13H2,1-2H3 |
InChI Key |
FYMPNMKYTDBKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the isopropylpiperidine group. The final step involves the formation of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine and morpholine moieties enable nucleophilic substitution at specific positions:
-
Pyridine Ring C-4 Position : The electron-deficient pyridine ring undergoes substitution at the C-4 position under basic conditions. For example, halogenation or amination reactions occur using reagents like POCl₃ or NH₃ in polar aprotic solvents (DMF or THF) at 60–80°C.
-
Morpholine Oxygen : The morpholine oxygen can act as a weak nucleophile, participating in alkylation or acylation reactions. For instance, treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives.
Example Reaction:
Oxidation and Reduction
The piperidine nitrogen and pyridine ring are susceptible to redox transformations:
-
Piperidine Nitrogen Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine nitrogen to an N-oxide, altering electronic properties for downstream reactivity .
-
Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine system, modifying the compound’s conformational flexibility.
Conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation (N-oxide) | mCPBA, CH₂Cl₂, 0°C → RT | Piperidine N-oxide derivative |
| Reduction (pyridine) | H₂ (1 atm), 10% Pd/C, EtOH, 50°C | Hexahydro-pyridine analog |
Condensation and Cycloaddition
The pyridine ring participates in condensation reactions with carbonyl-containing nucleophiles:
-
Hydrazone Formation : Reacts with hydrazines (e.g., hydrazine hydrate) in ethanol under reflux to form hydrazone derivatives, useful for further functionalization.
-
Diels-Alder Reactions : Acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., 1,3-butadiene derivatives) at elevated temperatures .
Key Observation : Steric hindrance from the isopropyl group limits reactivity at the piperidine-substituted pyridine position, favoring regioselectivity at the morpholine-adjacent site.
Functional Group Interconversion
-
Morpholine Ring Opening : Strong acids (e.g., HCl conc.) cleave the morpholine ring, generating amino alcohol intermediates that can be re-functionalized .
-
Isopropyl Group Modification : The isopropyl substituent undergoes halogenation (e.g., Br₂ in CCl₄) or oxidation (KMnO₄/H₂SO₄) to yield secondary or tertiary alcohols.
Catalytic Cross-Coupling
The pyridine ring supports palladium-catalyzed couplings:
-
Suzuki-Miyaura Reaction : Aryl boronic acids couple at the C-4 position using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (80°C) to introduce aromatic groups .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd₂(dba)₃/Xantphos catalysis, expanding pharmacophoric diversity .
Stability and Degradation Pathways
-
Hydrolytic Degradation : The morpholine ring undergoes hydrolysis in acidic or basic media (pH <3 or >10), forming linear diamines.
-
Thermal Decomposition : Above 200°C, thermal cleavage generates pyridine and piperidine fragments, as confirmed by TGA-MS analysis.
Reaction Optimization Data
| Reaction | Yield (%) | Purity (HPLC, %) | Key Byproducts |
|---|---|---|---|
| Nucleophilic Chlorination | 78 | 98.5 | Over-chlorinated adducts |
| Suzuki Coupling | 65 | 95.2 | Homocoupling dimers |
| Reductive Amination | 82 | 99.1 | None detected |
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.
2. Biology:
- Interaction with Biological Macromolecules: The compound is studied for its potential interactions with proteins and enzymes. Its ability to modulate biological pathways makes it a candidate for further biological investigations.
3. Medicine:
- Pharmacological Properties: Research indicates that this compound may exhibit therapeutic effects, particularly in targeting specific receptors or enzymes involved in disease processes. For instance, its potential as a DNA methyltransferase 1 (DNMT1) inhibitor has been highlighted, showing promise in cancer treatment .
4. Material Science:
- Development of New Materials: The unique structural features of this compound allow it to be utilized in developing new materials with specific properties, enhancing performance in various industrial applications.
Case Study 1: DNMT1 Inhibition
A study demonstrated that this compound acts as an effective inhibitor of DNMT1, which plays a crucial role in cancer cell proliferation. The compound showed significant inhibitory activity against various tumor cells, suggesting its potential as an anticancer agent .
Case Study 2: Interaction with Biological Targets
Research has explored the interaction of this compound with various biological macromolecules. It was found to bind selectively to certain receptors, modulating their activity and leading to observable biological effects. This characteristic makes it a candidate for drug development targeting specific diseases .
Mechanism of Action
The mechanism of action of 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine (CAS: 1352502-21-6)
This compound is a direct analog of the target molecule, differing only in the replacement of the piperidine ring with a pyrrolidine ring. Key comparisons include:
- Molecular Weight : 275.39 g/mol (pyrrolidine analog) vs. ~289.42 g/mol (estimated for piperidine version).
- Piperidine’s chair conformation may enhance stability in hydrophobic environments .
- Commercial Availability: The pyrrolidine variant is listed as discontinued, suggesting challenges in synthesis, stability, or demand.
Thieno-Pyrimidine Morpholine Derivatives (e.g., EP 2 402 347 A1)
These compounds, such as 2-chloro-6-(4-methanesulfonyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine, incorporate morpholine into fused thieno-pyrimidine scaffolds. Comparisons include:
Piperidine-Containing Analogs (e.g., 3-piperidin-2-ylpropan-1-ol, CAS: 24448-89-3)
This compound features a piperidine ring linked to a propanol group. Key contrasts:
- Functional Groups : The absence of morpholine and pyridine reduces hydrogen-bonding capacity and aromatic interactions, likely diminishing receptor affinity compared to the target compound.
- Physicochemical Properties: The propanol group increases hydrophilicity, which may improve aqueous solubility relative to the more lipophilic isopropylpiperidine-pyridyl-morpholine structure .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Ring Size Impact : Piperidine derivatives generally exhibit better metabolic stability and lower ring strain compared to pyrrolidine analogs, making them more favorable in drug design .
- Synthetic Accessibility : The target compound’s synthesis may parallel methods in EP 2 402 347 A1, such as nucleophilic substitutions or Suzuki couplings, but steric hindrance from the isopropyl group could necessitate optimized reaction conditions .
Biological Activity
The compound 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine , also known as Fidrisertib, is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Fidrisertib's structure can be represented by the following chemical formula:
- IUPAC Name : (3R)-oxolan-3-yl 4-(6-{5-[4-ethoxy-1-(propan-2-yl)piperidin-4-yl]pyridin-2-yl}pyrrolo[1,2-b]pyridazin-4-yl)piperazine-1-carboxylate
- CAS Number : 2141955-96-4
The compound features a morpholine ring and a piperidine moiety, which are critical for its biological activity.
Fidrisertib acts primarily as a selective inhibitor of the WEE1 kinase , an important regulator of the cell cycle. By inhibiting WEE1, Fidrisertib disrupts the G2 checkpoint, leading to increased sensitivity of cancer cells to DNA-damaging agents. This mechanism has been shown to enhance the efficacy of chemotherapeutic agents in various cancer models.
Biological Activity and Pharmacodynamics
The biological activity of Fidrisertib has been evaluated in several preclinical and clinical studies. Key findings include:
- Antitumor Activity : In vitro studies demonstrated that Fidrisertib effectively inhibits the growth of various cancer cell lines, including colorectal and ovarian cancer cells. The compound showed IC50 values in the low nanomolar range, indicating potent antitumor effects .
- Synergistic Effects : Combination studies revealed that Fidrisertib enhances the cytotoxic effects of existing chemotherapeutics such as cisplatin and gemcitabine. This synergistic interaction is particularly beneficial for treating resistant cancer types .
- Pharmacokinetics : The pharmacokinetic profile indicates good oral bioavailability and a favorable half-life, allowing for convenient dosing regimens in clinical settings .
Case Studies
Several clinical trials have investigated the efficacy of Fidrisertib in patients with advanced malignancies:
- Colorectal Cancer Trial : A phase II trial assessed the safety and efficacy of Fidrisertib in combination with standard chemotherapy. Results indicated a significant improvement in progression-free survival (PFS) compared to historical controls .
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| Phase II Trial | Colorectal Cancer Patients | Fidrisertib + Chemotherapy | Improved PFS by 30% |
Safety Profile
Fidrisertib has been generally well-tolerated in clinical trials. Common adverse effects include mild to moderate gastrointestinal disturbances and transient hematological changes. Serious adverse events were rare but included instances of febrile neutropenia .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine, and how can reaction conditions be optimized?
- Methodology : Synthesis involves nucleophilic substitution and catalytic hydrogenation. Key steps include:
- Nitro reduction : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol/THF mixtures for selective amine formation .
- Morpholine coupling : Optimize temperature (80–100°C) and solvent polarity (DCM or DMF) to enhance yields. Monitor via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural characterization be performed to confirm the stereochemistry of the piperidine-morpholine backbone?
- Methodology :
- NMR analysis : Compare δ 1.20 (d, J = 6.44 Hz, 6H) for isopropyl protons and δ 3.52 (s, 4H) for morpholine protons .
- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water (slow evaporation) .
- LCMS validation : Confirm molecular weight with ESI+ peaks at m/z 208 (M+H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between synthetic batches of this compound?
- Methodology :
- Variable temperature NMR : Identify dynamic rotational barriers in piperidine rings (e.g., δ 2.27–2.39 ppm for axial/equatorial protons) .
- DOSY experiments : Differentiate between conformers or aggregates by diffusion coefficients .
- Batch comparison table :
| Batch | δ (ppm) Piperidine | δ (ppm) Morpholine | Yield (%) |
|---|---|---|---|
| A | 2.27–2.39 | 3.52 | 78 |
| B | 2.30–2.42 | 3.55 | 65 |
| Discrepancies may arise from residual solvents or rotamers. |
Q. What computational methods are effective for predicting the compound’s binding affinity to kinase targets (e.g., p38 MAP kinase)?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3COX) to model interactions with the ATP-binding pocket .
- MD simulations : Analyze stability of the piperidine-morpholine hinge region over 100 ns trajectories (AMBER force field) .
- Free energy calculations : Compute ΔG binding with MM-PBSA to rank analogues .
Q. How can researchers address discrepancies in biological activity data across cell-based assays?
- Methodology :
- Dose-response normalization : Use Hill equation fits (GraphPad Prism) to account for variable IC₅₀ values (e.g., 0.1–1.2 µM in HEK293 vs. HeLa) .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify CYP450-mediated inactivation .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
